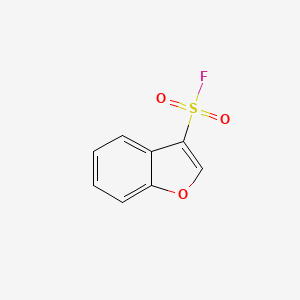
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C19H20ClNO3S2 and its molecular weight is 409.94. The purity is usually 95%.
BenchChem offers high-quality (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
- The synthesis of related sulfur- and oxygen-containing nucleophiles has been explored through the oxidation of benzo[b]thiophene derivatives, demonstrating methods for functionalizing acyl-benzo[b]thiophene derivatives through Michael-type nucleophilic addition. This research provides a foundation for the synthesis of complex molecules involving sulfonyl azetidinyl groups (Pouzet et al., 1998).
Biological Applications
- Antiviral and antimicrobial activities have been a significant focus. Synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives showed some compounds possessing anti-tobacco mosaic virus activity, suggesting potential applications in agricultural biochemistry and plant pathology (Chen et al., 2010).
- Additionally, azetidin-2-one derivatives have been synthesized and evaluated for their antimicrobial activity, providing insight into the potential use of similar compounds in developing new antibiotics or antifungal agents (Shah et al., 2014).
Catalytic and Synthetic Utility
- Enantiopure azetidin-2-yl derivatives have been investigated for their utility in catalytic asymmetric addition of organozinc reagents to aldehydes, showcasing the compound's role in stereoselective synthesis, which is crucial for the development of pharmaceuticals (Wang et al., 2008).
Structural and Computational Studies
- Docking studies and crystal structure analyses have been conducted on tetrazole derivatives, demonstrating the compound's structural characteristics and potential interactions with biological targets, useful in drug design and discovery (Al-Hourani et al., 2015).
properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S2/c20-14-5-7-15(8-6-14)26(23,24)16-12-21(13-16)18(22)19(9-1-2-10-19)17-4-3-11-25-17/h3-8,11,16H,1-2,9-10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUVOJHEGDZINJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-ylcarbamate](/img/structure/B2415183.png)
![N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2415184.png)
![Methyl (E)-4-[2-[3-(1,5-dimethylpyrazol-4-yl)phenyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2415185.png)

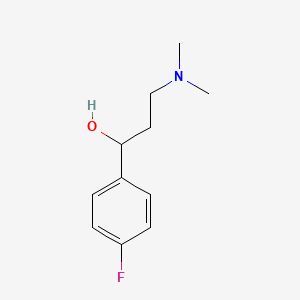
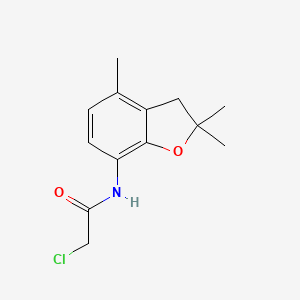
![4-Nitrobenzo[d]isoxazole](/img/structure/B2415190.png)
![2-(4-Fluorophenyl)-2-[(2-hydroxyethyl)amino]acetonitrile](/img/structure/B2415191.png)
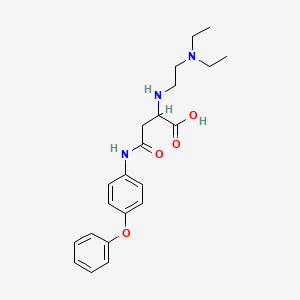
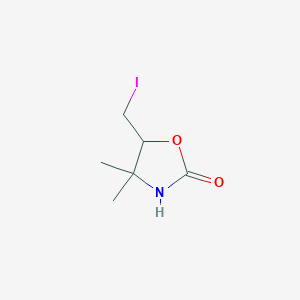
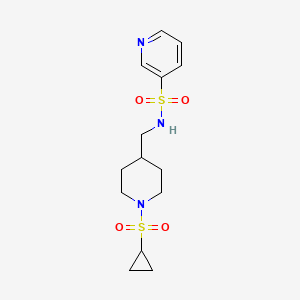
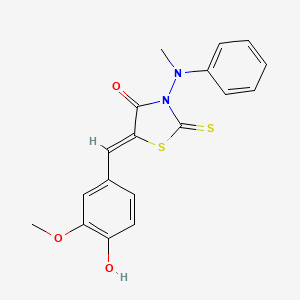
amine hydrochloride](/img/no-structure.png)
